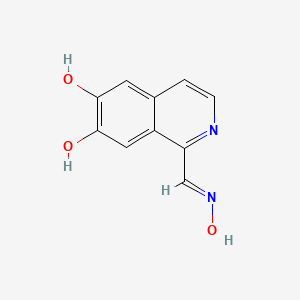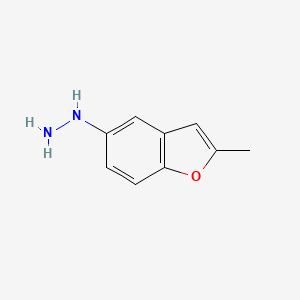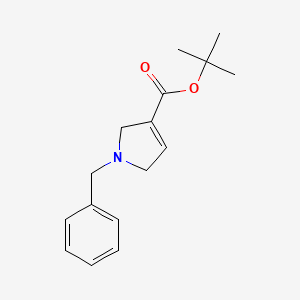
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of two hydroxyl groups at positions 6 and 7, an isoquinoline core, and an oxime functional group at the 1-carbaldehyde position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Oxime Group: The oxime group is formed by reacting the 1-carbaldehyde derivative of isoquinoline with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and minimal by-products. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, affecting their catalytic activity.
Radical Scavenging: The hydroxyl groups can act as radical scavengers, providing antioxidant properties.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Uniqueness
6,7-Dihydroxyisoquinoline-1-carbaldehyde oxime is unique due to its specific structural features, including the isoquinoline core with hydroxyl and oxime groups, which confer distinct chemical reactivity and biological activity compared to other oximes and isoquinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
1-[(E)-hydroxyiminomethyl]isoquinoline-6,7-diol |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-6-1-2-11-8(5-12-15)7(6)4-10(9)14/h1-5,13-15H/b12-5+ |
InChI-Schlüssel |
OQEKIXLLJYHPQZ-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)/C=N/O |
Kanonische SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)





![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)





